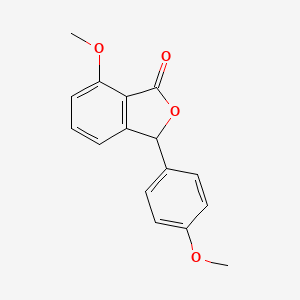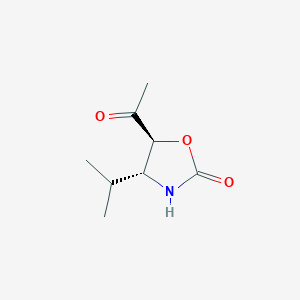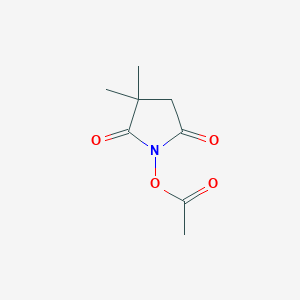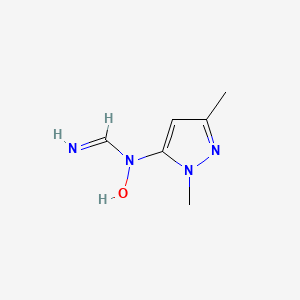![molecular formula C22H17N3O3 B12892145 8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]- CAS No. 53855-37-1](/img/structure/B12892145.png)
8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method involves the reaction of 3-nitroaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol has been studied for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cellular pathways involved in cancer progression.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar biological activities but less specificity.
8-Hydroxyquinoline: Known for its metal-chelating properties and used in various applications, including as an antiseptic.
3-Nitroaniline: A precursor in the synthesis of the compound, with its own set of applications in dye production.
Uniqueness
7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol stands out due to its combined structural features of quinoline, nitroaniline, and phenyl groups. This unique combination enhances its biological activity and allows for diverse applications in research and industry.
特性
CAS番号 |
53855-37-1 |
|---|---|
分子式 |
C22H17N3O3 |
分子量 |
371.4 g/mol |
IUPAC名 |
7-[(3-nitroanilino)-phenylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H17N3O3/c26-22-19(12-11-16-8-5-13-23-21(16)22)20(15-6-2-1-3-7-15)24-17-9-4-10-18(14-17)25(27)28/h1-14,20,24,26H |
InChIキー |
STFITQPHDDNVSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)
![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)



![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)
